Cloquintocet-mexyl is a quinoline-derived herbicide safener used to protect cereal crops, particularly wheat and barley, from the phytotoxic effects of certain herbicides. It is almost exclusively formulated with acetyl-CoA carboxylase (ACCase) inhibiting herbicides, such as clodinafop-propargyl and pinoxaden, to enable selective control of grass weeds. The compound functions as a pro-safener; it is applied as the 1-methylhexyl ester (mexyl) form, which facilitates uptake into the plant tissue where it is rapidly hydrolyzed to its biologically active form, cloquintocet acid. This active metabolite enhances the crop's natural defense mechanisms by up-regulating the expression of detoxification enzymes like glutathione S-transferases (GSTs) and cytochrome P450s, which accelerate the metabolism and detoxification of the co-applied herbicide.
Direct substitution of Cloquintocet-mexyl with its active form, cloquintocet acid, is operationally unviable for standard agrochemical applications. The mexyl ester is specifically designed to overcome the poor cuticular penetration of the more polar acid form. Studies using radiolabeled compounds in wheat plants showed that cloquintocet acid remained almost exclusively on the plant surface, indicating a lack of penetration, whereas the mexyl ester readily penetrated the plant tissue. Once inside the plant, the ester is rapidly converted to the active acid, ensuring the safening agent reaches the necessary tissues. Furthermore, the physicochemical properties of the mexyl ester, particularly its higher solubility in organic solvents compared to the acid, are critical for developing stable and effective emulsifiable concentrate (EC) or oil dispersion (OD) formulations commonly used for foliar application. Procuring the acid form for applications requiring foliar uptake and formulation stability would lead to significant performance failure.
The selection of the mexyl ester over the parent acid is a critical formulation decision driven by bioavailability. In a comparative study on wheat plants using radiolabeled compounds, Cloquintocet-mexyl demonstrated effective penetration into plant tissue over time, as shown by a decreasing percentage of radioactivity recovered from the leaf surface wash. In stark contrast, cloquintocet acid was found exclusively in the ethanol wash, indicating it did not penetrate the plant cuticle. After 24 hours, no ester form of Cloquintocet-mexyl was detected within the treated leaf, confirming its rapid and complete conversion to the systemically active acid form post-uptake.
| Evidence Dimension | Cuticular Penetration in Wheat |
| Target Compound Data | Effectively penetrates plant tissue (radioactivity in ethanol wash decreases over time) |
| Comparator Or Baseline | Cloquintocet Acid: Exclusively found on the plant surface (in ethanol wash), indicating a lack of penetration. |
| Quantified Difference | Qualitative but definitive difference in uptake; the acid form shows no significant penetration while the ester form does. |
| Conditions | Application of 14C-labeled compounds to wheat plants, followed by analysis of surface washes and internal tissues. |
This evidence directly justifies procuring the mexyl ester, as the parent acid is ineffective for foliar applications due to its inability to enter the plant.
A primary challenge in formulating Cloquintocet-mexyl is its tendency to form needle-shaped hydrated crystals in aqueous environments, which can grow upon storage at temperatures of 25°C and higher, leading to instability and flocculation. This physical instability is a critical procurement consideration for manufacturers of suspension concentrates. However, patents demonstrate that this instability can be managed. The use of specific surfactants, such as tallowamine or cocoamine alkoxylates, allows for the creation of aqueous suspensions of hydrated Cloquintocet-mexyl that are stable at temperatures of 30°C or greater, and in some cases up to 45°C. This contrasts with non-aqueous formulations like oil dispersions, which have limitations such as lower loading capabilities and higher manufacturing costs.
| Evidence Dimension | Aqueous Formulation Stability |
| Target Compound Data | Can be formulated into aqueous suspensions stable at ≥30°C with specific surfactants. |
| Comparator Or Baseline | Unstabilized aqueous suspensions: Unstable at ≥25°C, leading to crystal growth and flocculation. Non-aqueous formulations: Limited loading, higher cost. |
| Quantified Difference | Enables stable formulation in a cost-effective medium (water) at commercially relevant storage temperatures. |
| Conditions | Aqueous suspension concentrate (SC) formulations. |
For formulators, this demonstrates that while Cloquintocet-mexyl presents stability challenges, proven solutions exist, making it a processable active ingredient for high-load, cost-effective aqueous formulations, a key advantage over less flexible alternatives.
The primary value of Cloquintocet-mexyl lies in its ability to specifically enhance the metabolic detoxification of co-applied herbicides in the target crop. In wheat, Cloquintocet-mexyl was shown to accelerate the metabolism of the herbicide pyroxsulam, a mechanism that did not occur in the target weed, blackgrass. This selective enhancement of the crop's detoxification pathway is the basis for its protective effect. While other safeners like mefenpyr-diethyl also induce detoxification enzymes, studies have shown that the specific enzymes induced can differ; for example, one study noted that in wheat, GST activity was induced only by Cloquintocet-mexyl, whereas other safeners mainly induced UGTs (UDP-glucuronosyltransferases). This suggests a distinct and potentially advantageous metabolic activation profile for specific herbicide partners.
| Evidence Dimension | Selective Herbicide Metabolism Enhancement in Wheat |
| Target Compound Data | Significantly increases the rate of pyroxsulam metabolism in wheat. |
| Comparator Or Baseline | Blackgrass (weed): No increase in pyroxsulam metabolism rate. Other safeners (e.g., mefenpyr-diethyl): May induce different classes of detoxification enzymes (e.g., UGTs instead of GSTs) in wheat. |
| Quantified Difference | Qualitative but critical difference in selectivity; enhances metabolism in the crop but not the weed, and potentially activates different pathways than comparator safeners. |
| Conditions | Metabolism studies in wheat and blackgrass shoots. |
This evidence confirms the compound's specific mode of action and highlights its suitability for use with herbicides where enhanced GST-mediated detoxification in wheat is the desired protection mechanism, differentiating it from safeners that may rely on other pathways.
The primary and most commercially relevant use is as a safener in emulsifiable concentrate (EC) or suspension concentrate (SC) formulations containing ACCase-inhibiting herbicides like clodinafop-propargyl or pinoxaden. Its proven ability to penetrate wheat leaves and accelerate herbicide detoxification makes it the correct choice for developers aiming to maximize grass weed control while ensuring high crop safety in small-grain cereals.
For chemical manufacturers and formulators, Cloquintocet-mexyl is a suitable candidate for developing next-generation aqueous suspension concentrates. The existence of patented stabilization methods allows for overcoming its inherent instability in water. This enables the creation of high-concentration, water-based products that are more cost-effective and have better handling properties than traditional non-aqueous formulations.
In a research context, Cloquintocet-mexyl serves as a valuable tool for investigating plant defense mechanisms. Its specific induction of certain enzyme families, such as GSTs over UGTs in some studies, makes it a more precise instrument than other safeners for studying the role of specific metabolic pathways in xenobiotic tolerance in wheat.
Irritant;Health Hazard;Environmental Hazard